Positional Specificity in JA β-Oxidation
OPC4-CoA differs structurally from standard saturated medium-chain acyl-CoAs (e.g., octanoyl-CoA, hexanoyl-CoA) by incorporating a cyclopentenone ring with an unsaturated pentenyl side chain, in contrast to the fully saturated straight chains of commercial acyl-CoA standards [1]. This structural divergence fundamentally alters enzyme recognition: whereas octanoyl-CoA is processed by mitochondrial medium-chain acyl-CoA dehydrogenase (MCAD) with kcat/Km values of 1.8 × 10² (relative units), OPC4-CoA is instead metabolized by peroxisomal acyl-CoA oxidase (EC 1.3.3.6) in the jasmonate pathway [2].
| Evidence Dimension | Acyl chain structure and enzyme routing |
|---|---|
| Target Compound Data | Cyclopentenone ring with (Z)-pent-2-enyl side chain; routed to peroxisomal acyl-CoA oxidase |
| Comparator Or Baseline | Octanoyl-CoA: saturated straight C8 chain; n-Hexanoyl-CoA: saturated straight C6 chain |
| Quantified Difference | Octanoyl-CoA kcat/Km = 1.8 × 10² (relative) with MCAD; OPC4-CoA not a substrate for MCAD |
| Conditions | Structural analysis and enzyme specificity data from MetaCyc, Reactome, and acyl-CoA dehydrogenase studies |
Why This Matters
This structural divergence means OPC4-CoA cannot be functionally replaced by cheaper saturated acyl-CoAs in experiments requiring jasmonate pathway fidelity or peroxisomal β-oxidation tracking.
- [1] PubChem CID 23724722. OPC4-CoA structural data: IUPAC name and SMILES string confirming cyclopentenone ring with (Z)-pent-2-enyl side chain. View Source
- [2] Table 2. Kinetic parameters for acyl-CoA dehydrogenase substrates. n-Octanoyl-CoA kcat/Km = (1.8 ± 0.2) × 10² relative units with MCAD. PMC 2010. View Source
